![molecular formula C12H16N3O2P B14684349 N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide CAS No. 35355-80-7](/img/structure/B14684349.png)
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide is a chemical compound known for its unique structure and properties It contains aziridine rings, which are three-membered nitrogen-containing heterocycles, and a phosphoryl group attached to a 4-methylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide typically involves the reaction of aziridine with phosphoryl chloride and 4-methylbenzamide. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the aziridine rings. The process can be summarized as follows:
- Aziridine is reacted with phosphoryl chloride in the presence of a base.
- The resulting intermediate is then reacted with 4-methylbenzamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the quality of the final compound.
化学反应分析
Types of Reactions
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form corresponding oxaziridines.
Reduction: Reduction of the phosphoryl group can lead to the formation of phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to ring-opening products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine rings under mild conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Phosphine derivatives
Substitution: Ring-opened products with various functional groups
科学研究应用
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA cross-linking agent, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential as an anticancer agent due to its ability to form cross-links with DNA.
Industry: Utilized in the development of advanced materials and coatings with unique properties.
作用机制
The mechanism of action of N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridine rings are highly reactive and can form cross-links with DNA, proteins, and other biomolecules. This cross-linking ability is the basis for its potential anticancer activity, as it can interfere with DNA replication and transcription, leading to cell death.
相似化合物的比较
Similar Compounds
Azatepa: Another compound containing aziridine rings and a phosphoryl group.
Phosphoramide Mustard: A well-known DNA cross-linking agent used in chemotherapy.
Thiotepa: A related compound with similar DNA cross-linking properties.
Uniqueness
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide is unique due to its specific combination of aziridine rings and a 4-methylbenzamide moiety. This structure imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to form stable cross-links with DNA and proteins makes it a valuable tool in both research and therapeutic contexts.
属性
CAS 编号 |
35355-80-7 |
|---|---|
分子式 |
C12H16N3O2P |
分子量 |
265.25 g/mol |
IUPAC 名称 |
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide |
InChI |
InChI=1S/C12H16N3O2P/c1-10-2-4-11(5-3-10)12(16)13-18(17,14-6-7-14)15-8-9-15/h2-5H,6-9H2,1H3,(H,13,16,17) |
InChI 键 |
SVHLBBFFLXZZPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NP(=O)(N2CC2)N3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)


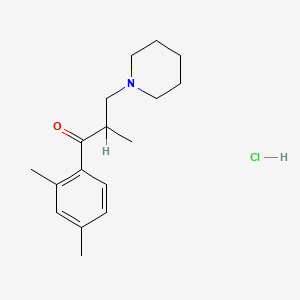
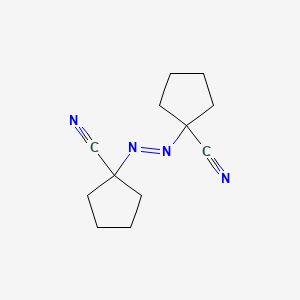
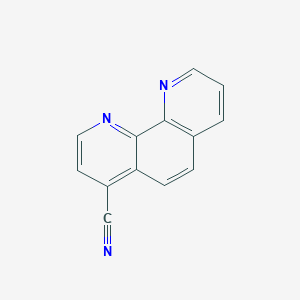
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
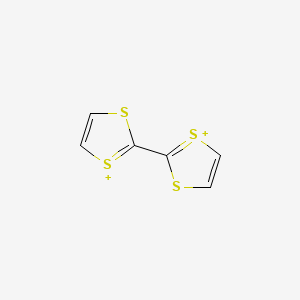
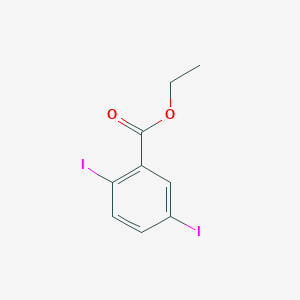
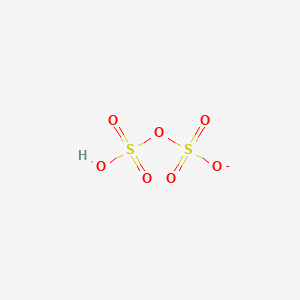
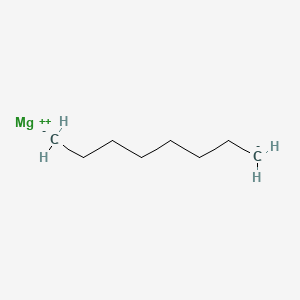
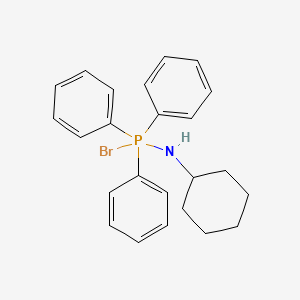
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
